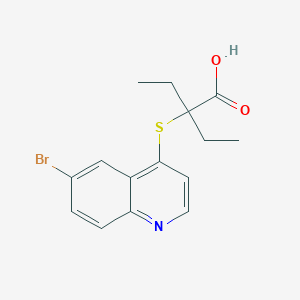
2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid is a chemical compound with a molecular formula of C15H16BrNO2S and a molecular weight of 354.26 g/mol This compound features a quinoline ring substituted with a bromine atom at the 6-position and a sulfanyl group at the 4-position, linked to a butanoic acid moiety
准备方法
The synthesis of 2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and thiol compounds for the sulfanyl group introduction . Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening.
化学反应分析
2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the quinoline ring or the sulfanyl group.
科学研究应用
2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, while the sulfanyl group can form covalent bonds with thiol groups in proteins, inhibiting their function . These interactions can lead to cell death in microbial or cancer cells.
相似化合物的比较
Similar compounds to 2-(6-Bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid include:
2-(6-Chloroquinolin-4-yl)sulfanyl-2-ethylbutanoic acid: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological activity.
2-(6-Fluoroquinolin-4-yl)sulfanyl-2-ethylbutanoic acid: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.
2-(6-Methylquinolin-4-yl)sulfanyl-2-ethylbutanoic acid: The presence of a methyl group can affect its steric properties and reactivity
These comparisons highlight the unique properties of this compound, particularly its bromine substitution, which can significantly influence its chemical and biological behavior.
属性
分子式 |
C15H16BrNO2S |
|---|---|
分子量 |
354.3 g/mol |
IUPAC 名称 |
2-(6-bromoquinolin-4-yl)sulfanyl-2-ethylbutanoic acid |
InChI |
InChI=1S/C15H16BrNO2S/c1-3-15(4-2,14(18)19)20-13-7-8-17-12-6-5-10(16)9-11(12)13/h5-9H,3-4H2,1-2H3,(H,18,19) |
InChI 键 |
XHMUXJZYLFPHTF-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(C(=O)O)SC1=C2C=C(C=CC2=NC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


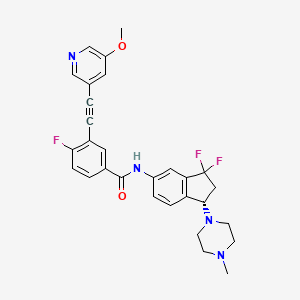
![3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12367051.png)
![(2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12367058.png)
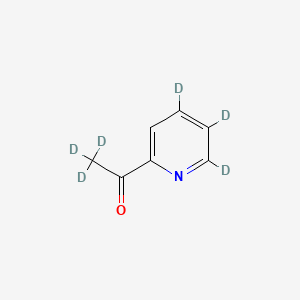
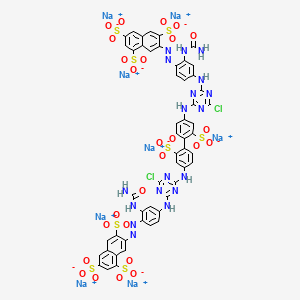
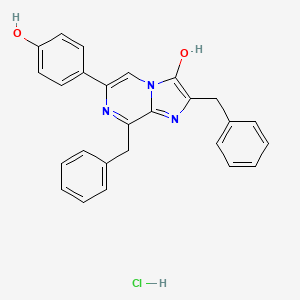
![(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12367098.png)
![2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B12367107.png)


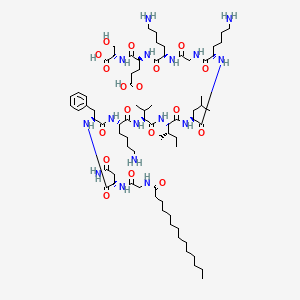
![6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)


